molecular formula C23H23ClFN5OS B2572691 5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-87-6

5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2572691
CAS No.: 887219-87-6
M. Wt: 471.98
InChI Key: FWRXTTXHKDEHAI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core modified with a 2-fluorophenylmethyl group and a 4-(3-chlorophenyl)piperazine moiety. The ethyl substituent at the 2-position of the thiazolo ring distinguishes it from structurally related analogs. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural attributes align with compounds studied for enzyme inhibition or receptor modulation (e.g., 14-α-demethylase or serotonin/dopamine receptors) .

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(2-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(17-8-3-4-9-18(17)25)29-12-10-28(11-13-29)16-7-5-6-15(24)14-16/h3-9,14,20,31H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRXTTXHKDEHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-(3-chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, antitumor, and neuropharmacological effects.

Chemical Structure

The molecular formula of the compound is C23H24ClFN5SC_{23}H_{24}ClFN_5S, and it features a thiazole ring fused with a triazole moiety. The presence of piperazine and chlorophenyl groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings often exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiazole show activity against various bacterial strains and fungi. The specific compound under investigation has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values indicating effective antibacterial action (Table 1) .

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Antitumor Activity

The thiazolo[3,2-b][1,2,4]triazole framework has been associated with antitumor activity. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .

Case Study:
A study conducted on MCF-7 cells demonstrated that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis .

Neuropharmacological Effects

The piperazine moiety is known for its interaction with neurotransmitter receptors. Preliminary data suggest that the compound exhibits affinity for serotonin receptors (5-HT1A and 5-HT2A), which may contribute to anxiolytic or antidepressant-like effects. In animal models, administration of the compound resulted in reduced anxiety-like behavior in the elevated plus maze test .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the chlorophenyl group enhances binding affinity to receptor sites, while the thiazole and triazole rings contribute to its pharmacological properties. Modifications to these groups can lead to variations in activity profiles.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole framework exhibit a range of biological properties. The following sections highlight specific applications and findings related to this compound.

Antimicrobial Activity

Studies have demonstrated the antimicrobial efficacy of similar triazole derivatives. For instance, derivatives containing piperazine and triazole rings have shown significant activity against various bacteria and fungi. The compound may possess similar properties due to its structural components.

Key Findings :

  • Triazole derivatives are noted for their low toxicity and high pharmacological activity.
  • Compounds similar to this one have been found effective against pathogens such as Staphylococcus aureus and Candida albicans .

Antidepressant Potential

The presence of piperazine moieties in this compound suggests potential interactions with serotonin receptors. Research into related compounds has indicated that they can act as serotonin receptor modulators, which could be beneficial in treating depression and anxiety disorders.

Relevant Studies :

  • Serotonin 5-HT1A and 5-HT7 receptors are critical in the pathogenesis of depression; compounds targeting these receptors may offer therapeutic benefits .

Anticancer Properties

Emerging studies suggest that thiazolo-triazole derivatives may exhibit anticancer activities. The ability of these compounds to affect cell proliferation and induce apoptosis in cancer cells has been documented.

Case Studies :

  • Research has shown that certain triazole derivatives can inhibit tumor growth in vitro and in vivo, suggesting a potential role in cancer therapy .

Comparative Data Table

The following table summarizes the biological activities reported for various triazole derivatives, including the compound of interest:

Compound NameActivity TypeTarget Organisms/CellsReference
Compound AAntimicrobialS. aureus, C. albicans
Compound BAntidepressantSerotonin receptors
Compound CAnticancerCancer cell lines
Target CompoundPotentially Antimicrobial/Antidepressant/AnticancerVarious pathogens/cells

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Target Compound : Thiazolo[3,2-b][1,2,4]triazol-6-ol core with a 2-ethyl group.
  • Compound : Replaces the 2-ethyl group with a methyl group and substitutes the 2-fluorophenyl with a 4-ethoxy-3-methoxyphenyl moiety. The bulkier methoxy/ethoxy groups may enhance lipophilicity but reduce metabolic stability compared to the fluorine atom in the target compound .
  • Compounds (e.g., 6g): Feature a triazolone core with dichlorophenyl and isopropyl groups.

Piperazine and Aryl Group Variations

Compound Piperazine Substituent Aryl Group Key Functional Differences
Target Compound 3-Chlorophenyl 2-Fluorophenyl Balanced lipophilicity and electronic effects
Compound 3-Chlorophenyl 4-Ethoxy-3-MeOPh Increased polarity due to ether groups
Compounds (4,5) None 4-Fluorophenyl Lack of piperazine; planar conformations

Key Observations :

  • The 3-chlorophenylpiperazine moiety in the target compound and analog may enhance affinity for monoaminergic receptors, as piperazine derivatives are common in psychopharmacological agents .
  • The 2-fluorophenyl group in the target compound offers a balance between electron-withdrawing effects and metabolic resistance compared to bulkier substituents in and compounds .

Pharmacological Implications (Hypothetical)

  • Enzyme Inhibition: compounds target 14-α-demethylase (PDB: 3LD6) via triazole-thiadiazole scaffolds.
  • Receptor Binding : The 3-chlorophenylpiperazine group in the target compound resembles atypical antipsychotics (e.g., aripiprazole), suggesting possible dopamine D2/5-HT1A receptor affinity. This contrasts with ’s fluorophenyl-thiazole derivatives, which lack piperazine and may target different pathways .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step heterocyclic chemistry. A general approach includes:

  • Step 1: Formation of the thiazolo-triazole core via cyclocondensation of thiourea derivatives with α-haloketones, using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C .
  • Step 2: Introduction of the 3-chlorophenylpiperazine moiety via nucleophilic substitution or Mannich reactions. For example, coupling chlorobenzyloxy intermediates with substituted piperazines under reflux in ethanol .
  • Optimization: Reaction yields improve with controlled temperature (70–80°C), heterogeneous catalysis (e.g., Bleaching Earth Clay), and purification via recrystallization in aqueous acetic acid .

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?

Answer:

  • IR Spectroscopy: Identify key functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C=O/C=N stretches at 1600–1700 cm⁻¹) .
  • ¹H NMR: Assign protons from the thiazolo-triazole core (δ 6.8–7.5 ppm for aromatic protons, δ 3.5–4.2 ppm for piperazine CH₂ groups) .
  • LC-MS/HPLC: Confirm molecular ion peaks ([M+H]⁺) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can discrepancies in reported pharmacological activities (e.g., receptor binding vs. cellular assays) be resolved?

Answer:
Contradictions often arise from assay-specific variables:

  • Receptor Binding Studies: Use radioligand displacement assays (e.g., [³H]-spiperone for dopamine D2/D3 receptors) with purified membrane preparations to minimize off-target interactions .
  • Cellular Assays: Account for metabolic stability by pre-incubating compounds with liver microsomes. For example, CYP3A4 inhibitors (e.g., ketoconazole) can clarify if metabolism affects activity .
  • Computational Validation: Perform molecular docking (e.g., AutoDock Vina) against crystal structures (PDB: 3LD6 for fungal targets) to rationalize binding mode inconsistencies .

Advanced: What strategies improve the solubility and bioavailability of this lipophilic compound?

Answer:

  • Prodrug Design: Introduce phosphate or acetyl groups at the 6-OH position to enhance aqueous solubility. Hydrolytic cleavage in vivo regenerates the active form .
  • Formulation: Use lipid-based nanoemulsions (e.g., Labrafil® M 1944 CS) or cyclodextrin inclusion complexes (β-cyclodextrin, 1:2 molar ratio) to increase dissolution rates .
  • Structural Modifications: Replace the 2-ethyl group with polar substituents (e.g., hydroxymethyl) while maintaining potency via SAR studies .

Basic: How can researchers validate the compound’s stability under physiological conditions?

Answer:

  • pH Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC and identify byproducts using LC-MS/MS .
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

Advanced: What computational methods predict off-target interactions and toxicity risks?

Answer:

  • Off-Target Profiling: Use SwissTargetPrediction or SEA servers to identify potential kinase or GPCR off-targets. Validate with kinase inhibition panels (e.g., Eurofins KinaseProfiler™) .
  • Toxicity Prediction: Apply ADMETlab 2.0 to estimate hepatotoxicity (e.g., CYP inhibition) and cardiotoxicity (hERG binding). Confirm with zebrafish embryo assays (LC₅₀ and teratogenicity) .

Basic: What are the critical considerations for designing dose-response studies in vivo?

Answer:

  • Dosing Range: Determine the maximum tolerated dose (MTD) via acute toxicity studies in rodents (e.g., 10–100 mg/kg, oral gavage) .
  • Pharmacokinetics: Collect plasma samples at 0.5, 2, 6, and 24h post-dose. Calculate AUC and half-life using non-compartmental analysis (WinNonlin®) .

Advanced: How can researchers address low yields in the final cyclization step?

Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or ionic liquids (e.g., [BMIM]BF₄) to accelerate cyclization. Evidence shows PEG-400 with Bleaching Earth Clay improves yields to >75% .
  • Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 12h) and increase purity by 15% under 150W irradiation .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Answer:

  • Enzyme Inhibition: Use fluorogenic substrates (e.g., Calpain-Glo™ for protease targets) with IC₅₀ determination .
  • Cell Viability: Screen against cancer lines (e.g., MCF-7, HepG2) via MTT assay (48h exposure, 10 μM–100 μM doses) .

Advanced: How can stereochemical purity be ensured during synthesis?

Answer:

  • Chiral HPLC: Use Chiralpak® IA columns with hexane/isopropanol (90:10) to resolve enantiomers. Confirm configuration via circular dichroism (CD) .
  • Asymmetric Catalysis: Employ chiral catalysts (e.g., (R)-BINAP) during piperazine coupling to achieve >90% enantiomeric excess (ee) .

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